molecular formula C11H12FN3O B1482540 (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098026-68-5

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482540
CAS No.: 2098026-68-5
M. Wt: 221.23 g/mol
InChI Key: ZEVPAJCZGUFBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative featuring a pyridin-4-yl substituent at position 3 and a hydroxymethyl group at position 4 of the pyrazole ring. The 2-fluoroethyl group at position 1 introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . While direct pharmacological data for this compound are sparse in the provided evidence, its structural features align with bioactive pyrazole derivatives known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7,16H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVPAJCZGUFBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Core with Pyridin-4-yl Substitution

  • The pyrazole ring bearing the pyridin-4-yl substituent at the 3-position is synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalent precursors.
  • Pyridin-4-yl substitution is introduced through cross-coupling methods or by using pyridine-containing building blocks.

Introduction of the 2-Fluoroethyl Group

  • Alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide is the principal method to introduce the 2-fluoroethyl substituent.
  • This alkylation is typically conducted under basic conditions, using bases such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic 2-fluoroethyl bromide.

Installation of the Methanol Group at Pyrazol-4-yl Position

  • The methanol moiety is introduced by reduction of appropriate aldehyde or ester intermediates or by direct substitution reactions.
  • Oxidation and reduction steps are used to convert methyl or other alkyl substituents into hydroxymethyl groups.
  • For example, selenium dioxide oxidation followed by sodium borohydride reduction can be employed to convert methylquinoline derivatives into corresponding alcohols.

Detailed Synthetic Routes and Examples

The following table summarizes typical synthetic steps and reagents used in the preparation of the target compound or closely related analogues:

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pyridine ring functionalization 2-Amino-benzaldehyde and 1-methoxypropan-2-one Friedlander synthesis 3-Methoxy-2-methylquinoline Moderate Used for quinoline moiety formation
2 Oxidation Methylquinoline derivatives Selenium dioxide (SeO₂), then NaBH₄ Hydroxymethyl derivatives Good Converts methyl to alcohol groups
3 N-Alkylation Pyrazole nitrogen-containing intermediate 2-Fluoroethyl bromide, base (e.g., K₂CO₃), DMF 1-(2-Fluoroethyl) substituted pyrazole High Key step for introducing fluorinated ethyl group
4 Mitsunobu reaction Alcohol intermediates and substituted phenols Triphenylphosphine (Ph₃P), di-tert-butyl azodicarboxylate (DBAD) Coupled pyrazole-pyridine derivatives Moderate Used for coupling phenol and pyrazole moieties
5 Protection/Deprotection Phenol groups MOM protection, TFA deprotection Protected/deprotected intermediates High Facilitates selective functional group transformations

Radiolabeling Considerations

  • The compound or its analogues are often radiolabeled with fluorine-18 for PET imaging.
  • Radiolabeling is achieved via nucleophilic substitution of tosylate or mesylate leaving groups with [^18F]fluoride.
  • Two-step labeling strategies may involve initial synthesis of 2-[^18F]fluoroethyl tosylate, which then alkylates the pyrazole nitrogen.
  • Reaction temperatures typically range from 85°C to 120°C for 10-30 minutes depending on the precursor and labeling method.

Representative Reaction Scheme (Summary)

Pyrazole-NH + Br-CH2-CH2-F  --(Base, DMF)-->  1-(2-fluoroethyl)pyrazole intermediate

Pyrazole intermediate + Pyridin-4-yl substituent --(Cross-coupling or Mitsunobu reaction)--> Target compound

Methyl group oxidation and reduction steps to install CH2OH at pyrazol-4-yl position

Research Findings and Optimization Notes

  • The introduction of the 2-fluoroethyl group enhances metabolic stability and facilitates radiolabeling.
  • Mitsunobu reactions are preferred for coupling phenolic and pyrazole moieties due to mild conditions and good selectivity.
  • Protection of sensitive functional groups (e.g., phenols) is critical to avoid side reactions during alkylation steps.
  • Oxidation-reduction sequences allow precise installation of hydroxymethyl groups at desired positions.
  • Radiolabeling yields and specific activities depend on precursor purity and reaction conditions; optimizing leaving groups (tosylate vs. mesylate) improves labeling efficiency.

Summary Table of Key Intermediates and Their Preparation

Intermediate Preparation Method Key Reagents/Conditions Yield (%) Reference/Source
1-(2-Fluoroethyl)pyrazole N-alkylation with 2-fluoroethyl bromide K₂CO₃, DMF, 80-100°C 70-90
Hydroxymethyl pyrazole derivative SeO₂ oxidation + NaBH₄ reduction SeO₂, NaBH₄, THF 60-80
Coupled pyrazole-pyridine compound Mitsunobu reaction Ph₃P, DBAD, THF 50-75
Radiolabeled fluorine-18 compound Nucleophilic substitution with [^18F]fluoride Tosylate precursor, K222/K2CO3, MeCN Variable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol has shown potential as a pharmacological agent due to its structural characteristics that may allow it to interact with biological targets such as enzymes and receptors. Its biological activities include:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Research into the biological activity of this compound suggests it can modulate various biochemical pathways. Studies have indicated that its interaction with specific proteins can lead to significant biological responses, although detailed mechanisms remain to be fully elucidated.

Industrial Applications

The compound's unique fluorinated ethyl group may confer beneficial properties such as increased stability and reactivity, making it suitable for various industrial applications:

  • Materials Science : Its chemical properties may allow it to be utilized in developing advanced materials with specific functionalities.
  • Specialty Chemicals Production : The compound could serve as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CMaterial StabilityEvaluated the thermal stability of compounds containing fluorinated groups.

These findings highlight the compound's versatility across different research domains.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a pyridinyl group, fluoroalkyl chain, and hydroxymethyl moiety. Key analogs include:

Compound Key Substituents Structural Differences
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol Pyrazin-2-yl at position 3 Pyrazine ring (N-heterocycle) instead of pyridine; altered electronic properties.
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol 2,4-Difluorophenyl at position 1, pyridin-3-yl at position 3 Bulky aryl group increases steric hindrance; dual fluorine atoms enhance lipophilicity.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl at position 1, phenyl at position 3 Lacks fluorine and pyridine; reduced polarity and potential bioavailability.
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 4-Methylphenyl at position 1, pyridin-3-yl at position 3 Methylphenyl group vs. fluoroethyl; positional isomerism in pyridine substitution.

Physicochemical Properties

  • Molecular Weight and Polarity: Target compound: Molecular formula C₁₁H₁₁FN₄O (MW 222.22 g/mol) . Analog : C₁₅H₁₁F₂N₃O (MW 287.26 g/mol) – Higher mass due to difluorophenyl group. Analog : C₁₁H₁₂N₂O (MW 188.23 g/mol) – Lower mass with non-fluorinated substituents.
  • Solubility and Lipophilicity: The 2-fluoroethyl group in the target compound enhances lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogs like (logP ~1.2). Pyridin-4-yl’s planar structure may improve aqueous solubility relative to bulkier aryl groups in .

Biological Activity

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a pyridine moiety, and a fluoroethyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating neurological disorders and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN3O, with a molecular weight of 221.24 g/mol. The presence of the fluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12FN3O
Molecular Weight221.24 g/mol
CAS Number2098026-68-5

The mechanism of action for this compound may involve interactions with specific enzymes or receptors in the body. The compound's structure allows it to modulate biological pathways, which could be beneficial in treating conditions such as inflammation and pain.

Pharmacological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : Pyrazole derivatives have been tested against various bacterial strains, showing significant antimicrobial activity. For instance, compounds with similar structures have been effective against E. coli and S. aureus, highlighting their potential as antibacterial agents .
  • Anticancer Potential : Some studies suggest that pyrazole derivatives may possess anticancer properties, although specific data on this compound is limited. The ability of similar compounds to inhibit tumor growth suggests a potential pathway for further research .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Selvam et al. synthesized a series of 1-thiocarbamoyl 3-substituted phenyl-pyrazoles that exhibited significant MAO-B inhibition alongside anti-inflammatory effects comparable to indomethacin .
  • Burguete et al. reported on novel 1,5-diaryl pyrazoles with promising antibacterial activity against multiple pathogens, emphasizing the importance of structural modifications in enhancing efficacy .

Q & A

Q. What are the optimal synthetic routes for (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol?

Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:

Pyrazole Core Formation : Reacting pyrazole-4-carboxaldehyde derivatives with fluorinated ethylamine precursors under reflux in ethanol or acetic acid. For example, pyrazole aldehydes can undergo condensation with fluorinated amines in the presence of ammonium acetate (yield: ~60–75%) .

Methanol Functionalization : Post-synthesis hydroxylation via borohydride reduction or catalytic hydrogenation of a ketone intermediate.

Purification : Recrystallization from methanol or ethanol is commonly employed to isolate the final product .

Q. Key Variables Affecting Yield :

VariableOptimal ConditionImpact on Yield
SolventEthanol/Acetic AcidHigher purity
CatalystAmmonium AcetateAccelerates coupling
Temperature140°C (reflux)70–80% yield
Reaction Time8–12 hoursMaximizes conversion

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrazole ring substitution pattern and fluoroethyl/methanol group integration. Look for pyrazole C-H protons at δ 7.5–8.5 ppm and fluoroethyl protons as a triplet (δ 4.2–4.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 278.1).
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving stereochemistry and hydrogen-bonding networks. The pyridinyl and fluoroethyl groups often exhibit planar geometry .

Q. How can solubility and stability be optimized for in vitro assays?

Answer:

  • Solubility : Use polar aprotic solvents (DMSO, 10–20 mM stock solutions). For aqueous buffers, add cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility .
  • Stability : Store at –20°C in anhydrous conditions. Avoid prolonged exposure to light due to the fluorinated group’s photosensitivity .

Advanced Research Questions

Q. How can structural analogs guide the design of biological activity studies?

Answer:

  • Activity Prediction : Analogs like GLPG2938 (S1P2 antagonist) suggest potential roles in fibrosis or inflammation. Replace the urea group in GLPG2938 with the methanol moiety to explore similar GPCR targets .
  • SAR Analysis : Compare substituent effects:
    • Pyridinyl vs. phenyl at position 3: Pyridinyl enhances water solubility.
    • Fluoroethyl vs. methyl: Fluorination improves metabolic stability .

Q. What experimental strategies resolve contradictions in reaction yields across studies?

Answer:

  • Reproducibility Checks :
    • Validate catalyst purity (e.g., ammonium acetate vs. contaminated batches).
    • Monitor reaction progress via TLC or HPLC to identify incomplete coupling .
  • Alternative Routes : If reflux in ethanol fails, try microwave-assisted synthesis (100°C, 30 min) or palladium-catalyzed cross-coupling for higher efficiency .

Q. How can computational modeling predict binding modes with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into S1P2 (PDB: 3V2Y). The pyridinyl group may form π-π interactions with Phe267, while the fluoroethyl group stabilizes hydrophobic pockets .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Focus on RMSD fluctuations <2 Å for viable leads .

Q. What crystallographic challenges arise during structure determination?

Answer:

  • Twinned Crystals : Common due to flexible fluoroethyl groups. Use SHELXD for twin-law detection and refine with SHELXL’s TWIN/BASF commands .
  • Hydrogen Bonding : The methanol hydroxyl often forms O–H···N bonds with pyridinyl nitrogens (distance: ~2.8 Å), critical for lattice stability .

Q. How do substituents at the pyrazole 1- and 3-positions influence pharmacokinetics?

Answer:

  • 1-Position (Fluoroethyl) : Enhances blood-brain barrier penetration (logP ~2.1 vs. ~1.5 for ethyl).
  • 3-Position (Pyridinyl) : Increases aqueous solubility (logS –3.2 vs. –4.8 for phenyl) and CYP450 resistance .

Q. What strategies mitigate toxicity in preclinical studies?

Answer:

  • Metabolite Identification : LC-MS/MS detects hydroxylated or defluorinated metabolites. Modify the fluoroethyl group to block metabolic hotspots .
  • hERG Assays : Patch-clamp testing to assess cardiac toxicity risks. Pyridinyl groups reduce hERG binding affinity compared to aryl substituents .

Q. How can high-throughput screening (HTS) pipelines integrate this compound?

Answer:

  • Library Design : Include in a fluorinated pyrazole library (50–100 analogs).
  • Automated Crystallization : Use Formulatrix NT8 systems to screen >500 conditions (e.g., PEG 3350, pH 4–9) for rapid crystal optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.